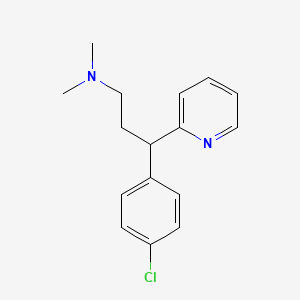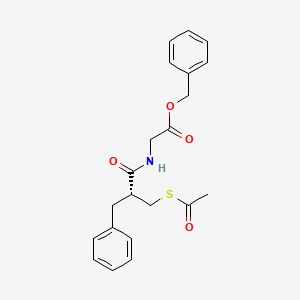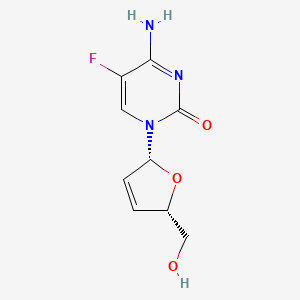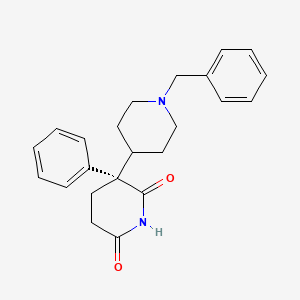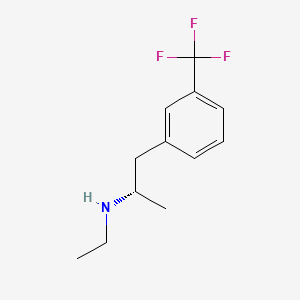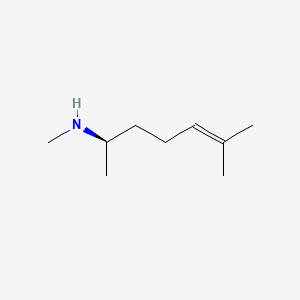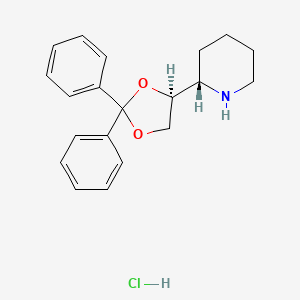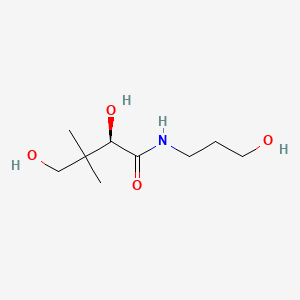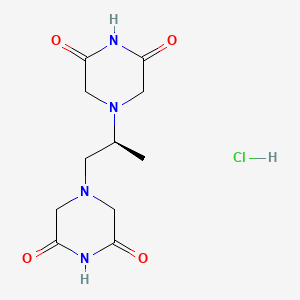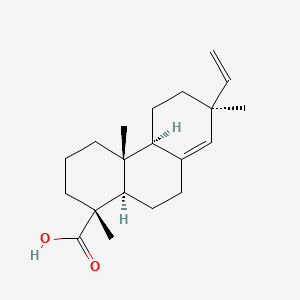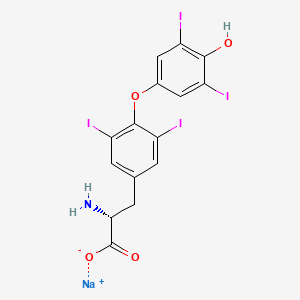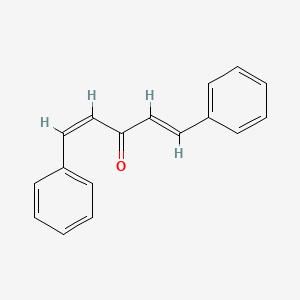
二亚苄叉丙酮
描述
Dibenzylideneacetone, often abbreviated as dba, is an organic compound with the formula C17H14O . It is a pale-yellow solid that is insoluble in water but soluble in ethanol .
Synthesis Analysis
The synthesis of Dibenzylideneacetone involves the aldol condensation of acetone and benzaldehyde . The reaction requires two equivalents of benzaldehyde relative to acetone in order to form the final product . The reaction is driven largely by the insolubility of Dibenzylideneacetone in the reaction solvent of ethanol and water .Molecular Structure Analysis
The molecular structure of Dibenzylideneacetone can be viewed using Java or Javascript . The results indicate that Dibenzylideneacetone assumes a twisted cis, cis-conformation at room temperature and a near planar one at low temperature .Chemical Reactions Analysis
Prolonged exposure to sunlight initiates [2+2] cycloadditions, converting Dibenzylideneacetone to a mixture of dimeric and trimeric cyclobutane cycloadducts .Physical And Chemical Properties Analysis
Dibenzylideneacetone is a bright yellow solid that is insoluble in water but soluble in ethanol . It has a molar mass of 234.29 g/mol . The melting point is 110-112 °C for the trans, trans isomer .科学研究应用
1. 抗癌活性
DBA 在包括黏液表皮癌在内的各种肿瘤细胞中显示出显着的抗癌活性。它主要通过抑制特异性蛋白 1 (Sp1) 和激活凋亡蛋白如 Bim 和截短的 Bid,在这些细胞中诱导凋亡。这种作用已在体外和体内观察到,证明了作为抗癌候选药物的潜力 (Lee 等,2014)。
类似地,已发现 DBA 可以抑制细胞生长并诱导人口腔癌细胞凋亡。分子机制涉及 Sp1 的下调和促凋亡蛋白 Bax 的诱导 (Yu 等,2013)。
2. 在神经科学中的应用
- DBA 衍生物已被合成并评估了它们对 β-淀粉样蛋白 (Aβ) 聚集体的亲和力,这在阿尔茨海默病研究中具有重要意义。这些衍生物显示出作为 β-淀粉样蛋白成像探针的希望,这可能在诊断和研究阿尔茨海默病方面有应用 (Cui 等,2011)。
3. 化学性质和催化
DBA 与过渡金属的配合物已因其制备方法、性质和作为试剂和催化剂的应用而被广泛研究。这些配合物在各种化学反应和过程中发挥着重要作用 (Rubezhov,1988)。
DBA 也参与了材料科学中的受控释放系统。例如,包封在聚乳酸膜中的 DBA 类似物在药物释放系统和组织工程中显示出潜力 (Alcántara Blanco 等,2020)。
4. 抗疟疾特性
- 某些二亚苄叉丙酮类似物已显示出有希望的抗疟疾活性,可能导致开发出对氯喹耐药疟疾寄生虫的有效药物 (Aher 等,2011)。
5. 免疫调节策略
- DBA 化合物,如三(二亚苄叉丙酮)二钯(三 DBA),已对其对慢性淋巴细胞白血病 B 细胞的影响进行了研究。这些化合物通过靶向参与细胞存活和生长的特定蛋白质来诱导凋亡,表明它们作为某些类型癌症的治疗剂的潜力 (Kay 等,2016)。
6. 在催化和合成中的作用
- DBA 被用作催化和合成中可溶性金属配合物和纳米粒子的前体,在各种化学反应中都有应用。这些过程中 DBA 的性质和纯度对于催化反应的效率和准确性至关重要 (Zalesskiy 和 Ananikov,2012)。
7. 分子相互作用和结构研究
- 对 DBA 的分子相互作用和构象的研究提供了对其化学行为和潜在应用的见解。例如,使用光谱方法研究 DBA 的构象有助于理解其化学性质和相互作用 (Tanaka 等,1978)。
8. 非线性光学性质
- 二亚苄叉丙酮衍生物已被研究其三阶非线性光学性质,显示出对取代基类型的强烈依赖性。这些性质在光子和光电子学领域具有重要意义 (Kiran 等,2008)。
作用机制
Target of Action
Dibenzylideneacetone (DBA) is a small molecule that has been found to inhibit Botrytis cinerea chitinase and N-myristoyltransferase-1 . These targets play crucial roles in the life cycle of certain organisms. For instance, chitinase is an enzyme that breaks down chitin, a component of the cell walls of fungi, and N-myristoyltransferase-1 is involved in protein modification.
Mode of Action
DBA interacts with its targets by binding to them, thereby inhibiting their function. For instance, in the case of Botrytis cinerea chitinase, DBA binds to the enzyme and inhibits its activity, which disrupts the life cycle of the fungus . Similarly, DBA inhibits N-myristoyltransferase-1, affecting the modification of proteins .
Biochemical Pathways
The inhibition of Botrytis cinerea chitinase by DBA affects the life cycle of the fungus, as chitinase is responsible for the degradation of chitin, a major component of the fungal cell wall . On the other hand, the inhibition of N-myristoyltransferase-1 by DBA disrupts protein modification, which can have wide-ranging effects on cellular processes .
Pharmacokinetics
It is known that dba is a pale-yellow solid that is insoluble in water but soluble in ethanol This suggests that DBA may have good bioavailability when administered in a suitable solvent
Result of Action
The inhibition of Botrytis cinerea chitinase by DBA results in the disruption of the fungal life cycle, which can potentially be exploited for antifungal applications . Similarly, the inhibition of N-myristoyltransferase-1 by DBA can affect various cellular processes due to its role in protein modification .
Action Environment
The action of DBA can be influenced by environmental factors. For instance, DBA is known to undergo [2+2] cycloadditions when exposed to sunlight, converting it to a mixture of dimeric and trimeric cyclobutane cycloadducts This suggests that the action, efficacy, and stability of DBA can be affected by light exposure
安全和危害
未来方向
Dibenzylideneacetone is used as a component in sunscreens and as a ligand in organometallic chemistry . It shows potential to be used as raw materials to develop optical frequency conversion photonic devices .
Relevant Papers An efficient and easy procedure to synthesize the pyridinyl analogues of Dibenzylideneacetone was developed by the condensation of substituted nicotinaldehyde and acetone in the presence of K2CO3 in toluene-EtOH-H2O solvent system . Another paper shows the potential of Dibenzylideneacetone derivatives to be used as raw materials to develop optical frequency conversion photonic devices .
生化分析
Biochemical Properties
Dibenzylideneacetone has been found to interact with various biomolecules in biochemical reactions. For instance, it has been shown to undergo reactions expected for its collection of functional groups, such as the double bond adding bromine
Cellular Effects
Dibenzylideneacetone has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to induce apoptosis in cervical cancer cells through ROS-mediated mitochondrial damage . This suggests that Dibenzylideneacetone influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that prolonged exposure to sunlight initiates [2+2] cycloadditions, converting it to a mixture of dimeric and trimeric cyclobutane cycloadducts . This suggests that Dibenzylideneacetone may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that Dibenzylideneacetone can undergo various reactions, suggesting that it may interact with enzymes or cofactors and potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that Dibenzylideneacetone is soluble in ethanol , suggesting that it may interact with transporters or binding proteins and potentially affect its localization or accumulation.
属性
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKGGPCROCCUDY-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060224, DTXSID401274418 | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS] | |
| Record name | trans,trans-Dibenzalacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
35225-79-7, 538-58-9 | |
| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35225-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzalacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035225797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-diphenylpenta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZALACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QXO7BCY9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dibenzylideneacetone?
A1: Dibenzylideneacetone has the molecular formula C17H14O and a molecular weight of 234.29 g/mol. [, ]
Q2: Are there different conformations of dibenzylideneacetone?
A2: Yes, dibenzylideneacetone exhibits conformational isomerism due to the rotation around the single bonds adjacent to the carbonyl group. The most stable conformers are s-cis,cis and s-cis,trans, with the s-trans,trans form being absent due to steric hindrance. []
Q3: How can dibenzylideneacetone be characterized spectroscopically?
A3: Dibenzylideneacetone can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: 1H NMR studies on deuterated dba derivatives have elucidated ligand conformation and metal-olefin bonding in complexes. [, , ] 13C NMR is useful for determining the structure of dba derivatives. []
- IR Spectroscopy: IR spectroscopy helps identify the characteristic vibrational frequencies of various functional groups present in dba and its complexes. []
- UV-Vis Spectroscopy: This technique helps study the electronic transitions within the molecule and its complexes. []
- Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of dba and its derivatives. [, ]
Q4: How does high pressure affect dibenzylideneacetone?
A5: High-pressure studies using Raman, fluorescence spectroscopy, and EDXRD revealed that dibenzylideneacetone undergoes crystalline phase transitions at ~1.0-1.3 GPa and ~11 GPa. Interestingly, a pressure-induced chemical reaction involving C-C bond opening and intermolecular bonding occurs around 6.5 GPa. []
Q5: Why is dibenzylideneacetone (dba) used in organometallic chemistry?
A6: Dibenzylideneacetone is often employed as a labile ligand in organometallic chemistry for synthesizing various transition metal complexes, particularly those of palladium(0) like bis(dibenzylideneacetone)palladium(0) and tris(dibenzylideneacetone)dipalladium(0). [, , , , ]
Q6: What types of reactions are catalyzed by palladium(0) complexes with dibenzylideneacetone?
A6: Palladium(0) complexes containing dibenzylideneacetone are versatile catalysts for various reactions, including:
- Cross-Coupling Reactions: These include Suzuki, Stille, and Negishi couplings, which are powerful tools for forming carbon-carbon bonds. [, , , ]
- Allylation Reactions: Palladium(0)-dba complexes catalyze the allylation of stabilized anions, expanding the scope of carbon-carbon bond formation. []
- Cyclization Reactions: These reactions are valuable for synthesizing cyclic compounds, with dba complexes offering catalytic routes. []
- Carbonylation Reactions: Introduction of a carbonyl group into organic molecules can be achieved using dba-palladium(0) complexes. []
Q7: How does dibenzylideneacetone contribute to the catalytic activity of palladium complexes?
A8: Dibenzylideneacetone acts as a labile ligand in palladium(0) complexes. It readily dissociates in solution, generating coordinatively unsaturated palladium species that are crucial for oxidative addition, a key step in many catalytic cycles. [, , , ]
Q8: Can dibenzylideneacetone be used in the synthesis of heterocycles?
A9: Yes, palladium-dibenzylideneacetone complexes have found applications in synthesizing various five-membered N-heterocycles, highlighting the versatility of this ligand in catalysis. []
Q9: What is the role of computational chemistry in understanding dibenzylideneacetone and its derivatives?
A9: Computational methods are essential tools for:
- Conformational Analysis: Determine the relative stabilities of various dibenzylideneacetone conformers using molecular mechanics and quantum chemical calculations. []
- Structure-Activity Relationship (SAR) studies: Predict the activity and properties of dba derivatives by correlating their structures to their calculated electronic, steric, and physicochemical parameters. [, , ]
Q10: Have there been any computational studies on the nonlinear optical properties of dibenzylideneacetone derivatives?
A11: Yes, theoretical studies utilizing quantum chemical calculations have explored the two-photon absorption and optical limiting properties of dibenzylideneacetone derivatives, suggesting their potential as optical frequency converters. []
Q11: How do substituents on the dibenzylideneacetone scaffold affect its biological activity?
A11: SAR studies have shown that:
- Ortho-Substitution: Substituents at the ortho position of the phenyl rings generally reduce or abolish the binding affinity of dba derivatives to amyloid-beta (Aβ) aggregates. []
- Para-Substitution: The para position exhibits a higher tolerance for sterically demanding groups without significant loss of binding affinity. []
- Pyridine Incorporation: Replacing phenyl rings with pyridinyl groups in dba derivatives led to compounds with high affinity for Aβ aggregates and potential as imaging probes. []
Q12: How does the stereochemistry of dibenzylideneacetone derivatives influence their reactivity?
A13: The stereochemistry of dba derivatives significantly influences their reactivity. For instance, in the gem-dimethylcyclopropanation of dba, the major diastereomeric bis(gem-dimethylcyclopropane) adduct possesses a meso configuration, while the minor isomer is the racemate. This stereochemical information is crucial for utilizing these compounds as reagents and ligands. []
Q13: What are some formulation strategies to improve the stability or bioavailability of dibenzylideneacetone and its derivatives?
A13: Although specific formulation strategies for dba are not covered in the provided papers, general approaches to enhance the stability and bioavailability of organic compounds include:
Q14: Does dibenzylideneacetone exhibit any biological activity?
A14: Yes, dibenzylideneacetone and its derivatives have shown various biological activities, including:
- Anticancer Activity: DBA has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, including melanoma, multiple myeloma, hepatocellular carcinoma, and oral cancer. [, , , , ]
- Antifungal Activity: DBA effectively inhibits Botrytis cinerea, a fungal pathogen causing gray mold disease in various fruits and vegetables. []
- Amyloid-Beta Binding: Certain dba derivatives exhibit high affinity for amyloid-beta (Aβ) aggregates, suggesting potential as imaging probes for Alzheimer's disease. [, ]
Q15: What are the known mechanisms of action for the anticancer activity of dibenzylideneacetone and its derivatives?
A15: Dibenzylideneacetone and its analogs exert anticancer effects through multiple mechanisms, including:
- Inhibition of N-Myristoyltransferase-1 (NMT1): Tris(dibenzylideneacetone)dipalladium(0) is a potent inhibitor of NMT1, an enzyme essential for myristoylation, a crucial protein modification process involved in cell signaling and survival. []
- Modulation of Signaling Pathways: DBA can inhibit various signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK, Akt, STAT3, and S6 kinase pathways. [, , , , ]
- Induction of Apoptosis: DBA and its analogs can trigger apoptosis (programmed cell death) in cancer cells through various mechanisms, including caspase activation and modulation of Bcl-2 family proteins. [, , , ]
- Downregulation of Specificity Protein 1 (Sp1): DBA can reduce Sp1 expression in oral cancer cells, leading to increased Bax expression and apoptosis induction. []
Q16: How does dibenzylideneacetone combat fungal infections?
A17: Dibenzylideneacetone demonstrates antifungal activity by inhibiting chitinase, a crucial enzyme for fungal cell wall synthesis and germination. DBA binds to the active site of B. cinerea chitinase, forming strong interactions and inhibiting its activity. []
Q17: What are the potential applications of dibenzylideneacetone derivatives in Alzheimer's disease research?
A18: Due to their high affinity for amyloid-beta (Aβ) aggregates, radiolabeled and fluoro-pegylated dba derivatives have shown promise as imaging probes for visualizing and quantifying Aβ plaques in the brain, potentially aiding in the diagnosis and monitoring of Alzheimer's disease. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


